2,4,6-tris(3,4-dihydro-2H-pyran-2-yl)-1,3,5-triazinane
Description
2,4,6-tris(3,4-dihydro-2H-pyran-2-yl)-1,3,5-triazinane is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it valuable in multiple applications, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2,4,6-tris(3,4-dihydro-2H-pyran-2-yl)-1,3,5-triazinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-4-10-22-13(7-1)16-19-17(14-8-2-5-11-23-14)21-18(20-16)15-9-3-6-12-24-15/h4-6,10-21H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQSSOXKHWNDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)C2NC(NC(N2)C3CCC=CO3)C4CCC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC=C1)C2NC(NC(N2)C3CCC=CO3)C4CCC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4,6-tris(3,4-dihydro-2H-pyran-2-yl)-1,3,5-triazinane involves several steps and specific reaction conditions. While the exact synthetic routes and industrial production methods are proprietary, general preparation methods for similar compounds often include multi-step organic synthesis techniques. These methods typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions to achieve the desired chemical structure.
Chemical Reactions Analysis
2,4,6-tris(3,4-dihydro-2H-pyran-2-yl)-1,3,5-triazinane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,4,6-tris(3,4-dihydro-2H-pyran-2-yl)-1,3,5-triazinane has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it plays a role in studying cellular processes and signal transduction pathways. In medicine, it is investigated for its potential therapeutic effects and interactions with biological targets. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2,4,6-tris(3,4-dihydro-2H-pyran-2-yl)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved are subjects of ongoing research, but they are crucial for understanding the compound’s potential therapeutic applications .
Comparison with Similar Compounds
2,4,6-tris(3,4-dihydro-2H-pyran-2-yl)-1,3,5-triazinane can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures and properties, such as CID 132988176 and CID 132988177. These compounds share some common features but differ in their specific chemical functionalities and biological activities. The unique aspects of this compound make it particularly valuable for certain applications where other compounds may not be as effective .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
